4-(Hydroxy(4-methylphenyl)methyl)-3-methyl-1-oxaspiro(4.5)dec-3-en-2-one
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Overview
Description
4-(Hydroxy(4-methylphenyl)methyl)-3-methyl-1-oxaspiro(45)dec-3-en-2-one is a complex organic compound with a unique spirocyclic structure
Preparation Methods
The synthesis of 4-(Hydroxy(4-methylphenyl)methyl)-3-methyl-1-oxaspiro(4.5)dec-3-en-2-one typically involves multi-step organic reactions. One common synthetic route involves the reaction of 4-methylbenzaldehyde with a suitable spirocyclic precursor under controlled conditions. The reaction is often catalyzed by a base such as sodium acetate and carried out at room temperature to achieve high yields . Industrial production methods may involve optimization of reaction conditions to scale up the synthesis while maintaining product purity and yield.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert it into alcohols or alkanes.
Scientific Research Applications
4-(Hydroxy(4-methylphenyl)methyl)-3-methyl-1-oxaspiro(4.5)dec-3-en-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 4-(Hydroxy(4-methylphenyl)methyl)-3-methyl-1-oxaspiro(4.5)dec-3-en-2-one involves its interaction with specific molecular targets. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress pathways. In cancer research, it has been shown to induce apoptosis in cancer cells through the activation of p53-mediated pathways .
Comparison with Similar Compounds
Compared to other similar compounds, 4-(Hydroxy(4-methylphenyl)methyl)-3-methyl-1-oxaspiro(4.5)dec-3-en-2-one stands out due to its unique spirocyclic structure, which imparts distinct chemical and biological properties. Similar compounds include:
4,4ʹ-(Arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols): Known for their antioxidant and anticancer activities.
Spiroxabovolide: A spirocyclic compound with flavor-enhancing properties in tobacco.
Homoanisic acid: Used in organic synthesis and as a reagent in various chemical reactions.
These comparisons highlight the uniqueness of 4-(Hydroxy(4-methylphenyl)methyl)-3-methyl-1-oxaspiro(4
Properties
CAS No. |
86560-19-2 |
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Molecular Formula |
C18H22O3 |
Molecular Weight |
286.4 g/mol |
IUPAC Name |
4-[hydroxy-(4-methylphenyl)methyl]-3-methyl-1-oxaspiro[4.5]dec-3-en-2-one |
InChI |
InChI=1S/C18H22O3/c1-12-6-8-14(9-7-12)16(19)15-13(2)17(20)21-18(15)10-4-3-5-11-18/h6-9,16,19H,3-5,10-11H2,1-2H3 |
InChI Key |
SQLNMIQIOMBGFP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2=C(C(=O)OC23CCCCC3)C)O |
Origin of Product |
United States |
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